tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3 |
InChI Key |
DCWGQYCHINOHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)Br |
Origin of Product |
United States |
Preparation Methods
Negishi Coupling for Core Assembly
In a patent by, the pyrrolo[3,2-b]pyridine core was constructed via a Negishi coupling between a zincated benzyl reagent and a brominated pyridine precursor:
- Reactants : 6-Bromo-3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine-1-carboxylate and 4-fluoro-benzylzinc chloride.
- Conditions : Pd(IPr)(3-Cl-pyridyl)Cl₂ catalyst, LiBr additive, THF/NMP at 20°C for 3 hours.
- Outcome : 99% yield of coupled product, demonstrating the method’s adaptability for analogous pyrrolo[3,4-c] systems.
Bromination via Electrophilic Aromatic Substitution
Direct bromination of the pyrrolopyridine ring is feasible under controlled conditions:
NBS-Mediated Bromination
Directed Ortho-Metalation (DoM)
A two-step sequence enhances regioselectivity:
- Lithiation : n-BuLi (-78°C, THF) deprotonates position 6, forming a stabilized aryllithium intermediate.
- Quenching : Addition of Br₂ or BrCN affords the brominated product in 68–75% yield.
tert-Butyl Carbamate Protection Strategies
The tert-butyl group is introduced early in the synthesis to protect the secondary amine:
Boc Protection Using Di-tert-butyl Dicarbonate
- Substrate : 6-Bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine.
- Conditions : Boc₂O (1.5 equiv), DMAP (catalyst), CH₂Cl₂, 25°C, 12 hours.
- Yield : 89% after aqueous workup.
Critical Note : The Boc group remains stable during subsequent bromination and cross-coupling but requires acidic conditions (e.g., HCl in dioxane) for removal.
Hydrogenation and Reduction Steps
Partial hydrogenation of pyridine rings to dihydro derivatives is crucial for achieving the 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine scaffold.
Catalytic Hydrogenation
- Substrate : tert-Butyl 6-bromo-2H-pyrrolo[3,4-c]pyridine-2-carboxylate.
- Conditions : H₂ (2–4 MPa), 5% Pd/C, acetic acid/water (4:1), 20–40°C, 1–4 hours.
- Outcome : >95% conversion to the dihydro product without over-reduction.
Table 2 : Hydrogenation Optimization
| Parameter | Effect on Conversion (%) |
|---|---|
| Pressure (MPa) | 2: 88; 4: 95 |
| Temperature (°C) | 20: 95; 40: 92 |
| Catalyst Loading | 5% Pd/C: 95; 10% Pd/C: 96 |
Comparative Analysis of Synthetic Routes
Route 1 (Cross-Coupling First) :
- Advantages : High regiocontrol; compatible with diverse aryl groups.
- Disadvantages : Requires pre-functionalized starting materials.
Route 2 (Bromination First) :
- Advantages : Simplicity; cost-effective reagents.
- Disadvantages : Lower yields due to competing side reactions.
Optimal Protocol : A hybrid approach using DoM bromination followed by Boc protection achieves an overall yield of 65% with minimal purification.
Chemical Reactions Analysis
Bromine Substitution
The bromine atom at position 6 undergoes nucleophilic or palladium-catalyzed substitution. These reactions are critical for introducing diverse functional groups:
-
Nucleophilic aromatic substitution : Requires activating groups (e.g., electron-donating groups) or catalytic conditions to replace Br with amines or thiols.
-
Cross-coupling reactions : Palladium-mediated reactions (e.g., Suzuki, Heck) enable coupling with aryl boronic acids or alkenes, respectively .
Table 2: Bromine Substitution Reactions
| Reaction Type | Substituent Introduced | Catalyst/Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl groups | Pd(PPh₃)₄, Na₂CO₃ | |
| Nucleophilic substitution | Amines/thiols | DMF, heat |
Coupling Reactions
The pyrrolopyridine scaffold participates in coupling reactions to form bioactive derivatives:
-
Sonogashira coupling : Alkyne derivatives react with halopyridines to form extended conjugated systems .
-
Ullmann-type coupling : Used to link aryl groups, enhancing structural complexity.
Ester Hydrolysis
The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, which may influence solubility and reactivity in biological systems.
Bromine Substitution Mechanism
The bromine atom acts as a leaving group due to its electronegativity and ability to stabilize the transition state. In palladium-catalyzed reactions, oxidative addition and transmetallation steps facilitate substitution .
Coupling Reaction Mechanism
Sonogashira coupling involves oxidative addition of the alkyne to Pd(0), followed by transmetallation with a copper acetylide and reductive elimination to form the C-C bond .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrrolopyridines exhibit various biological activities, including anti-inflammatory and anticancer properties.
Case Study: Inhibition of MPS1 Kinase
A study focused on the design of inhibitors for MPS1 kinase, a target in cancer therapy, utilized scaffolds similar to tert-butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate. The research demonstrated that modifications to the pyrrolopyridine core could enhance selectivity and potency against cancer cell lines, indicating a promising avenue for drug development .
Synthesis of Bioactive Molecules
The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations makes it an attractive target for researchers looking to develop new drugs.
Example: Synthesis of Anticancer Agents
Research has shown that derivatives synthesized from this compound can exhibit cytotoxic effects against multiple cancer cell lines. These derivatives were evaluated for their ability to induce apoptosis in tumor cells, showcasing the compound's potential in cancer therapy .
Material Science
Beyond medicinal applications, this compound is also being investigated for its use in material science. Its structural characteristics allow it to be incorporated into polymers and other materials that require specific thermal or mechanical properties.
Application in Polymer Chemistry
Research indicates that incorporating pyrrolopyridine derivatives into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for advanced material applications .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolo[3,4-c]pyridine Core
Physicochemical Properties
Biological Activity
tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and other pharmacological effects.
- Molecular Formula: C₁₂H₁₃BrN₂O₂
- Molecular Weight: 297.15 g/mol
- CAS Number: 850892-97-6
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory effects. Certain compounds have been reported to inhibit cyclooxygenase-2 (COX-2) activity with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . Although direct studies on this compound are sparse, the structural similarities suggest potential for similar activity.
Case Study: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing various pyrrole derivatives, including those related to tert-butyl 6-bromo compounds. These derivatives were evaluated for their biological activities through various assays. The results indicated that modifications at the bromine and carboxylate positions significantly influenced their antibacterial and anti-inflammatory properties .
Table 1: Biological Activities of Pyrrole Derivatives
| Compound Name | Antibacterial Activity (MIC in μg/mL) | Anti-inflammatory Activity (IC₅₀ in μmol) |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Not reported |
| Related Pyrrole Derivative | 5 - 15 | 0.04 |
| tert-butyl 6-bromo-1,3-dihydro derivative | Not specifically tested | Potential based on structural activity |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of the bromine atom and the tert-butyl group may enhance lipophilicity and biological interactions with target sites. Studies on related compounds indicate that the position of substituents plays a critical role in determining biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate, and how is structural fidelity validated?
- Methodology : The compound is typically synthesized via multi-step routes involving cyclization and functionalization. For example, bromination of a preformed pyrrolo-pyridine core (e.g., Suzuki coupling intermediates as seen in related compounds ). Key steps include Boc protection, halogenation (e.g., bromine substitution at the 6-position), and purification via column chromatography.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. Polarimetry or X-ray crystallography may resolve stereochemistry in analogous bicyclic systems .
Q. How can researchers ensure safe handling and storage of brominated pyrrolo-pyridine derivatives during synthesis?
- Safety Protocols : Follow hazard codes such as P210 (avoiding ignition sources) and P201/P202 (pre-lab safety reviews), as outlined for structurally similar brominated heterocycles . Use inert atmospheres (N₂/Ar) during reactions involving reactive halogens. Store at –20°C in amber vials to prevent photodegradation.
Q. What physicochemical properties (e.g., LogP, solubility) influence the reactivity of this compound in downstream applications?
- Analysis : The tert-butyl group enhances lipophilicity (LogP ~2–3 estimated via computational tools), while the bromine atom increases molecular weight and polarizability. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for coupling reactions, as observed in analogous spirocyclic pyrrolo-pyridines .
Advanced Research Questions
Q. What mechanistic insights govern the regioselective bromination of the pyrrolo[3,4-c]pyridine core at the 6-position?
- Experimental Design : Use density functional theory (DFT) to model electron density distribution, identifying the 6-position as electrophilic due to ring strain and resonance effects. Optimize bromination using N-bromosuccinimide (NBS) in anhydrous DCM at 0°C, monitoring by TLC. Compare yields with/without Lewis acid catalysts (e.g., FeCl₃) .
Q. How can researchers resolve contradictions in NMR data when characterizing diastereomers of this bicyclic scaffold?
- Data Analysis : Assign peaks using 2D NMR (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations between the tert-butyl group and adjacent protons can confirm spatial orientation. Cross-validate with computational NMR predictors (e.g., ACD/Labs) to resolve overlapping signals .
Q. What strategies minimize side reactions (e.g., de-Boc or ring-opening) during functionalization of this compound?
- Optimization : Use mild bases (e.g., K₂CO₃) in coupling reactions to preserve the Boc group. Avoid prolonged exposure to acidic conditions (pH <4). Monitor reaction progress via LC-MS to detect intermediates, as demonstrated in spirocyclic pyridine derivatives .
Q. How does the bromine substituent impact the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Reactivity Profiling : The C-Br bond serves as a handle for Pd-catalyzed couplings. Screen ligands (e.g., XPhos, SPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to optimize yields. Compare with iodine-substituted analogs, noting bromine’s balance between reactivity and stability .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously, as minor variations significantly impact yields in bicyclic systems .
- Data Contradictions : Cross-reference spectral data with published analogs (e.g., tert-butyl pyrrolo[3,4-b]pyridine carboxylates) to resolve ambiguities in peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
